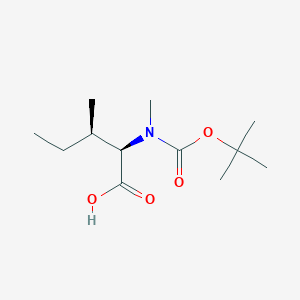

Boc-D-MeIle-OH

描述

Boc-D-MeIle-OH, also known as tert-butoxycarbonyl-D-methylisoleucine, is a derivative of the amino acid isoleucine. It is commonly used in the field of medicinal chemistry and proteomics research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during peptide synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-MeIle-OH typically involves the protection of the amino group of D-methylisoleucine with a tert-butoxycarbonyl group. This can be achieved by reacting D-methylisoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

化学反应分析

Types of Reactions: Boc-D-MeIle-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Coupling Reactions: this compound is often used in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.

Major Products:

Deprotected Amino Acid: Removal of the Boc group yields D-methylisoleucine.

Peptide Chains: Coupling reactions result in the formation of peptide chains containing this compound as a residue.

科学研究应用

Scientific Research Applications

1. Chemistry and Peptide Synthesis

- Building Block for Peptides : Boc-D-MeIle-OH is primarily used in solid-phase peptide synthesis (SPPS), where it serves as a fundamental building block. The Boc group protects the amino group, allowing for selective modifications during synthesis.

- Deprotection Reactions : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield D-methylisoleucine, which can then participate in further peptide coupling reactions.

2. Biological Research

- Protein Structure and Function Studies : The compound aids in understanding protein interactions and dynamics by providing specific peptide sequences that can be analyzed for biological activity.

- Therapeutic Peptide Development : this compound is integral in designing peptide-based drugs and peptidomimetics, which mimic natural peptides for therapeutic purposes.

3. Medicinal Chemistry

- Drug Design : The compound's ability to form stable peptide bonds makes it valuable in developing drugs targeting various biological pathways, including enzyme inhibition and receptor activation.

- Peptide-based Materials : It is also employed in creating peptide-based materials for biomedical applications, such as drug delivery systems and tissue engineering.

Comparative Analysis with Related Compounds

The following table highlights the differences between this compound and other similar compounds used in peptide synthesis:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Boc-D-Aspartic Acid | Similar backbone | Directly used in synthesis without benzyl ester |

| Boc-L-Aspartic Acid | D-isomer vs L-isomer | Different stereochemistry affecting activity |

| Fmoc-D-Asp(OBzl)-OH | Similar protective groups | Uses Fmoc instead of Boc; different deprotection method |

| Z-D-Asp(OBzl)-OH | Similar functional groups | Z protects differently than Boc |

Case Study 1: Peptide Therapeutics Development

A study demonstrated the effectiveness of using this compound in synthesizing a novel peptide that exhibited high affinity for a specific receptor involved in cancer progression. The synthesized peptide showed significant promise as a therapeutic agent, highlighting the compound's role in drug discovery.

Case Study 2: Protein-Protein Interaction Studies

Research utilizing this compound focused on elucidating protein-protein interactions critical for cellular signaling. The peptides synthesized from this compound were instrumental in mapping interaction networks within cells, providing insights into potential therapeutic targets for diseases like diabetes and cancer.

作用机制

The mechanism of action of Boc-D-MeIle-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptide structures. The molecular targets and pathways involved are related to the specific peptides

生物活性

Boc-D-MeIle-OH (Boc-D-methyl isoleucine) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-methyl isoleucine. This modification enhances its stability and solubility, making it suitable for various biological applications. The molecular formula is C_7H_13NO_2, and its structure can be represented as follows:

Biological Activity

1. Mechanisms of Action

Research indicates that this compound exhibits several biological activities, primarily through modulation of protein interactions and cellular pathways:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Neuroprotective Effects: In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis. It appears to modulate mitochondrial function, reducing reactive oxygen species (ROS) production and enhancing ATP levels in neuronal cells.

- Influence on Protein Folding: this compound has been implicated in influencing the folding and stability of certain proteins, potentially aiding in the development of therapeutic agents for diseases associated with protein misfolding.

2. Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotection in SH-SY5Y Cells: Research conducted on SH-SY5Y human neuroblastoma cells demonstrated that treatment with this compound resulted in a dose-dependent increase in cell viability under oxidative stress conditions. The IC50 value was determined to be approximately 15 µM, indicating its effectiveness in protecting neuronal cells from apoptosis .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427152 | |

| Record name | Boc-D-MeIle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267223-87-0 | |

| Record name | Boc-D-MeIle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。